molecular formula C10H14N2O2 B6609962 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid CAS No. 2870667-92-6

2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No. B6609962
CAS RN: 2870667-92-6
M. Wt: 194.23 g/mol
InChI Key: YWIKCPXWPVQLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (DMITC) is a compound of interest in the field of organic chemistry. It is a derivative of indazole and is found in a variety of products, such as pharmaceuticals, agrochemicals, and dyes. DMITC is also used as a reagent in various lab experiments.

Mechanism of Action

The mechanism of action of 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is not completely understood. However, it is believed that 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid binds to certain enzymes, such as cytochrome P450 and cytochrome C reductase, and inhibits their activity. This inhibition of enzyme activity is thought to be responsible for the biochemical and physiological effects of 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid.
Biochemical and Physiological Effects
2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome C reductase, as well as to induce apoptosis in certain cell lines. Additionally, 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has been found to have anti-inflammatory and anti-oxidant effects, and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has a number of advantages and limitations when used in lab experiments. Advantages include its low cost, ease of synthesis, and stability in aqueous solutions. Limitations include its low solubility in organic solvents and its potential toxicity.

Future Directions

There are a number of potential future directions for the use of 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid in scientific research. These include further exploration of its mechanism of action, its potential as an anti-cancer agent, its potential use in drug delivery, and its potential use as a reagent in organic synthesis. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, could lead to a better understanding of the compound and its potential applications.

Synthesis Methods

2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can be synthesized in a laboratory setting using a variety of methods. The most common method involves reacting indazole with a base, such as sodium hydroxide, followed by reaction with an acid, such as hydrochloric acid. The reaction is then heated to a specific temperature and pressure, and the resulting product is 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid.

Scientific Research Applications

2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has a variety of scientific research applications. It has been used in the study of natural products, as a reagent in organic synthesis, and as a tool in drug discovery. 2,7-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has also been used in the study of enzyme inhibition, as it has been found to inhibit certain enzymes, such as cytochrome P450 and cytochrome C reductase.

properties

IUPAC Name

2,7-dimethyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-3-7(10(13)14)4-8-5-12(2)11-9(6)8/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIKCPXWPVQLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2=CN(N=C12)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.